6-Amino-5-bromopyridine-3-sulfonamide

Vue d'ensemble

Description

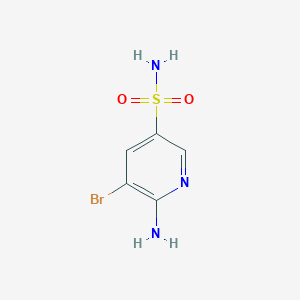

6-Amino-5-bromopyridine-3-sulfonamide is a chemical compound with the molecular formula C5H6BrN3O2S It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a bromine atom at the 5th position, and a sulfonamide group at the 3rd position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-bromopyridine-3-sulfonamide typically involves the bromination of 3-aminopyridine followed by sulfonation. One common method includes:

Bromination: 3-Aminopyridine is treated with a brominating agent such as N-bromosuccinimide in an organic solvent like acetonitrile to introduce the bromine atom at the 5th position.

Sulfonation: The brominated product is then subjected to sulfonation using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group at the 3rd position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

Substitution Reactions: The amino group and bromine atom on the pyridine ring make it susceptible to various substitution reactions. For example, the bromine atom can be replaced by other nucleophiles in a nucleophilic aromatic substitution reaction.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Oxidation Products: Oxidized forms of the amino group, such as nitro or nitroso derivatives.

Reduction Products: Reduced forms of the amino group, such as primary amines.

Applications De Recherche Scientifique

6-Amino-5-bromopyridine-3-sulfonamide is a chemical compound with the molecular formula , featuring a pyridine ring with amino, bromine, and sulfonamide substitutions that contribute to its biological activities and applications in medicinal chemistry.

Potential as a Kinase Inhibitor

This compound's biological activity is linked to its potential as a pharmaceutical agent, with similar structures showing promise as inhibitors of kinases such as c-Met kinase, which is involved in cancer progression and metastasis. It is also considered a candidate for cancer therapeutics.

Antibacterial Properties

The sulfonamide moiety in this compound is known for its antibacterial properties, suggesting its potential in developing novel antibiotics. A related sulfonamide showed promising results as an antibacterial agent . Another study identified N-methylpyridine 3-sulfonamides as species-selective inhibitors of Mycobacterium tuberculosis (Mtb's) Lpd, demonstrating low nanomolar affinity and binding at the lipoamide channel in an Lpd-inhibitor co-crystal .

Use as an Intermediate in Chemical Synthesis

2-amino-5-bromopyridine can be used to synthesize PI3 kinase inhibitors, halogenated pyridyl and thiazolyl thiourea compounds, aminopyrazole derivatives selective dopamine D3 receptor stimulants, and imidazo [1,2-a] pyridine compounds VEGFR-2 inhibitors . It can also be used in the synthesis of medicines for treating autoimmune disorders, diseases associated with inflammation, cardiovascular disorders, nerve degenerative diseases, and allergies .

Anticancer Activity

This compound may be used for synthesizing hydroxyphenylaminopropionic acid kinase inhibitors to treat or prevent the diffusion of cancer cells, including mammary, colorectal, prostate, lung, stomach, ovarian, endometrium, kidney, liver, thyroid, uterus, and esophagus cancers, as well as squamous cell carcinoma, leukemia, osteosarcoma, melanoma, and glioblastoma .

Studies of Structurally Similar Compounds

Several compounds share structural similarities with this compound, each with unique properties and applications:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 6-Chloropyridine-3-sulfonamide | 0.78 | Contains chlorine instead of bromine |

| 4-Chloropyridine-3-sulfonamide | 0.75 | Chlorination at the 4-position |

| 6-Aminopyridine-3-sulfonic acid | 0.70 | Lacks bromination, differing biological activity |

| 4-(m-Tolylamino)pyridine-3-sulfonamide | 0.66 | Additional aromatic substitution affecting reactivity |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide | 0.59 | Incorporates boron for unique reactivity |

Mécanisme D'action

The mechanism of action of 6-Amino-5-bromopyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The amino and sulfonamide groups can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

3-Amino-6-bromopyridine: Similar structure but lacks the sulfonamide group.

5-Bromo-2-aminopyridine: Similar structure but with different substitution pattern.

6-Amino-3-pyridinesulfonamide: Lacks the bromine atom.

Uniqueness: 6-Amino-5-bromopyridine-3-sulfonamide is unique due to the combination of the amino, bromine, and sulfonamide groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Activité Biologique

6-Amino-5-bromopyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group at the 6-position, a bromine atom at the 5-position, and a sulfonamide group at the 3-position of the pyridine ring. These functional groups contribute to its potential biological activities, particularly as a pharmaceutical agent.

The molecular formula of this compound is . Its structure allows for various interactions with biological targets, making it a candidate for further research in drug development.

Anticancer Potential

Research indicates that compounds similar to this compound may act as inhibitors of various kinases, including c-Met kinase, which is associated with cancer progression. Preliminary studies suggest potential interactions with enzymes and receptors involved in cancer pathways, indicating a need for further exploration through molecular docking studies and enzymatic assays .

Antimicrobial Properties

The sulfonamide moiety of the compound is known for its antibacterial properties. Studies have shown that related compounds exhibit antimicrobial activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects likely involves inhibition of specific enzymes by mimicking natural substrates. This inhibition can lead to modulation of various biological pathways, potentially resulting in therapeutic effects against infections and cancer.

Synthesis and Evaluation

Several synthetic routes have been developed for this compound. One common method involves bromination followed by purification steps. Interaction studies are crucial for understanding pharmacodynamics and pharmacokinetics.

In one study, compounds derived from similar structures were evaluated for their antimicrobial activity using conventional agar-dilution methods. The minimum inhibitory concentration (MIC) values were compared to ciprofloxacin as a reference drug, revealing that none of the tested compounds demonstrated antimicrobial activities below 100 μM .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into their unique features and biological activities:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 6-Chloropyridine-3-sulfonamide | 0.78 | Contains chlorine instead of bromine |

| 4-Chloropyridine-3-sulfonamide | 0.75 | Chlorination at the 4-position |

| 6-Aminopyridine-3-sulfonic acid | 0.70 | Lacks bromination |

| 4-(m-Tolylamino)pyridine-3-sulfonamide | 0.66 | Additional aromatic substitution affecting reactivity |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide | 0.59 | Incorporates boron for unique reactivity |

This table illustrates how the specific combination of functional groups in this compound may enhance its selectivity and potency as a therapeutic agent compared to similar compounds.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) under specific conditions:

Mechanistic Insight :

-

The bromine atom acts as a leaving group, enabling substitution with nucleophiles like amines or hydroxide.

-

Oxidative coupling with tertiary amines proceeds via intermediate formation of N-sulfonyltrialkylammonium chloride, followed by enamine trapping .

Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed cross-coupling:

| Reaction Type | Catalysts/Reagents | Products | Yield (%) |

|---|---|---|---|

| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>3</sub>PO<sub>4</sub> | 5-Aryl-pyridine sulfonamide derivatives | 44–66 |

| Buchwald–Hartwig | Pd(OAc)<sub>2</sub>, Xantphos | N-Arylated pyridine sulfonamides | 50–75 |

Key Findings :

-

Suzuki reactions with arylboronic acids yield biaryl derivatives with moderate to good efficiency .

-

Electron-withdrawing substituents on the arylboronic acid enhance reaction rates .

Oxidation and Reduction Reactions

The sulfonamide group undergoes redox transformations:

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Sulfonamide oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH | Sulfonic acid derivatives | Antibacterial agents |

| Bromine reduction | Zn/HCl | 6-Amino-pyridine-3-sulfonamide | Intermediate synthesis |

Notable Data :

-

Oxidation of the sulfonamide group produces 6-amino-5-bromopyridine-3-sulfonic acid, a precursor for further functionalization .

Reactions Involving the Sulfonamide Group

The sulfonamide moiety participates in:

| Reaction Type | Reagents/Conditions | Products | Biological Relevance |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetyl sulfonamide derivatives | Kinase inhibition |

| Hydrolysis | HCl/EtOH, reflux | 6-Amino-5-bromopyridine-3-sulfonic acid | Antibacterial studies |

Mechanism :

Comparative Analysis of Substituent Effects

Substituents at the 5-position influence reactivity:

| Substituent (X) | Reaction Rate (S<sub>N</sub>Ar) | Coupling Efficiency (Suzuki) | Bioactivity (IC<sub>50</sub>, μM) |

|---|---|---|---|

| Br | 1.0 (reference) | 44–66% | 10.24 (Hsp90α inhibition) |

| Cl | 1.2× faster | 50–70% | 4.48 (Hsp90α inhibition) |

| NO<sub>2</sub> | 0.8× slower | 30–45% | >50 |

Key Research Findings

-

Antiviral Activity : Derivatives exhibit >50% viral reduction against HSV-1 and CBV4, with IC<sub>50</sub> values as low as 4.48 μg/mL .

-

Enzyme Inhibition : Hsp90α inhibition correlates with electron-withdrawing substituents (e.g., Cl > Br) .

-

Synthetic Utility : Palladium-catalyzed reactions enable modular access to pyridine-based pharmacophores .

This compound’s versatility in substitution, coupling, and redox reactions underscores its value in drug discovery and materials science. Experimental data emphasize the critical role of substituents in tuning reactivity and bioactivity.

Propriétés

IUPAC Name |

6-amino-5-bromopyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,7,9)(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYFPGBHSSVOMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.